D-Fructose 1,6-bisphosphate, sel de sodium, hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

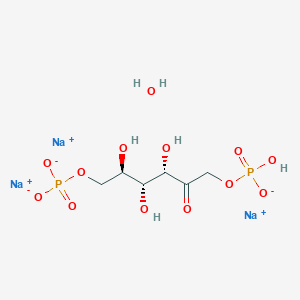

Trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and phosphate moieties, making it a versatile agent in biochemical and industrial processes.

Applications De Recherche Scientifique

Trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate has numerous applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Plays a role in biochemical assays and as a stabilizing agent for enzymes and proteins.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and as an additive in food and cosmetics.

Mécanisme D'action

Target of Action

D-Fructose 1,6-bisphosphate sodium salt hydrate, also known as D-Fructose-1,6-diphosphate trisodium salt hydrate, primarily targets enzymes involved in carbohydrate metabolism . These include phosphofructokinase and fructose-1,6-bisphosphatase-1 . These enzymes play crucial roles in the glycolysis and gluconeogenesis pathways, respectively .

Mode of Action

This compound acts as an intermediate in carbohydrate metabolism, including glycolysis and gluconeogenesis . During glycolysis, it is generated by the phosphorylation of fructose-6-phosphate by phosphofructokinase . The reverse reaction, mediated by fructose-1,6-bisphosphatase-1, is one of the rate-limiting steps in gluconeogenesis .

Biochemical Pathways

D-Fructose 1,6-bisphosphate sodium salt hydrate is involved in the glycolysis and gluconeogenesis pathways . In glycolysis, it is produced by the transfer of a phosphate from ATP to fructose-6-phosphate by the enzyme phosphofructokinase . In gluconeogenesis, the reverse reaction occurs, mediated by fructose-1,6-bisphosphatase-1 .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility, which is approximately 10 mg/ml in PBS at pH 7.2 .

Result of Action

The action of D-Fructose 1,6-bisphosphate sodium salt hydrate results in the modulation of the activity of phosphofructokinase-1 (PFK-1), the rate-limiting step in glycolysis . This modulation can influence the rate of glycolysis and gluconeogenesis, thereby affecting energy production and glucose homeostasis in the body .

Action Environment

The action of D-Fructose 1,6-bisphosphate sodium salt hydrate can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility and therefore its bioavailability . Additionally, the presence of other metabolites and enzymes can influence its role in metabolic pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of D-Fructose 1,6-bisphosphate sodium salt hydrate typically involves multi-step organic reactions. The process begins with the preparation of the hexyl backbone, followed by the introduction of hydroxyl groups through controlled oxidation reactions. Phosphorylation is then achieved using phosphorylating agents under specific conditions to ensure the correct placement of phosphate groups.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for yield and purity, involving continuous flow reactors and advanced purification methods such as crystallization and chromatography. The use of catalysts and specific reaction conditions, such as temperature and pH control, is crucial to achieve high efficiency in production.

Analyse Des Réactions Chimiques

Types of Reactions

Trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to alter the oxidation state of the phosphate groups.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like water or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

Disodium phosphate: A simpler phosphate compound with fewer hydroxyl groups.

Trisodium citrate: Another trisodium compound with different functional groups and applications.

Sodium hexametaphosphate: A polymeric phosphate with distinct properties and uses.

Uniqueness

Trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate is unique due to its complex structure, which provides multiple sites for chemical modification and interaction with biological molecules. This versatility makes it valuable in a wide range of applications, from research to industrial processes.

Activité Biologique

D-Fructose 1,6-bisphosphate (FBP) sodium salt hydrate is a significant metabolite in the glycolytic pathway, playing crucial roles in various biological processes. This compound is particularly noted for its regulatory functions and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of D-Fructose 1,6-bisphosphate

- Chemical Structure : D-Fructose 1,6-bisphosphate is a phosphorylated sugar that serves as a key intermediate in glycolysis. It is formed from fructose 6-phosphate by the action of phosphofructokinase (PFK), which is a rate-limiting enzyme in glycolysis.

- Molecular Formula : C₆H₁₁Na₃O₁₂P₂

- Molecular Weight : 406.06 g/mol

D-Fructose 1,6-bisphosphate exerts its biological effects through several mechanisms:

- Allosteric Regulation : FBP acts as an allosteric activator for various enzymes involved in glycolysis and gluconeogenesis. It enhances the activity of pyruvate kinase and lactate dehydrogenase, thereby promoting energy production under anaerobic conditions .

- Substrate for Enzymes : FBP serves as a substrate for fructose-1,6-bisphosphate aldolase (FBA), which catalyzes the reversible cleavage of FBP into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate. This reaction is crucial for both glycolysis and gluconeogenesis .

- Neuroprotective Effects : Recent studies have indicated that FBP may have neuroprotective properties, particularly in models of brain injury. It has been shown to improve outcomes by enhancing ATP production and reducing apoptotic signaling pathways .

Energy Metabolism

FBP plays a pivotal role in cellular energy metabolism. Its supplementation has been associated with increased ATP yield from anaerobic glycolysis, making it a potential therapeutic agent in conditions where oxygen supply is limited.

Case Studies

- Ischemic Injury : In rodent models of myocardial infarction, administration of FBP resulted in reduced ischemic tissue area and improved hemodynamic parameters post-cardiac bypass surgery. This suggests its potential utility in cardiac care .

- Inflammation Models : FBP has demonstrated anti-inflammatory effects in various experimental models. It has been shown to protect against zymosan-induced acute lung injury by modulating immune responses .

Research Findings

A variety of studies have explored the biological activity of FBP:

Propriétés

IUPAC Name |

trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.3Na.H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;1H2/q;3*+1;/p-3/t3-,5-,6-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLNIFDAODOXHN-GNWSQLALSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Na3O13P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.